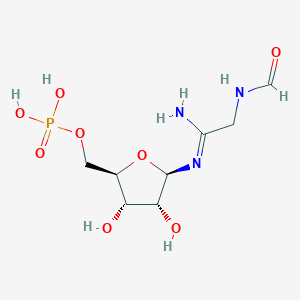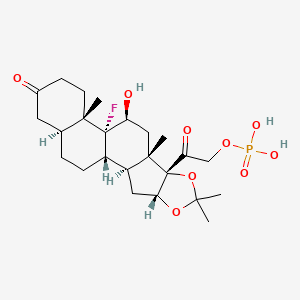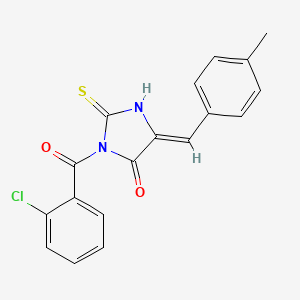
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring and a piperazine ring, which are connected through a propionyl group and a hydroxypropyl group, respectively. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine typically involves the following steps:
Formation of the Piperidinopropionyl Intermediate: This step involves the reaction of piperidine with a suitable acylating agent, such as propionyl chloride, under basic conditions to form the piperidinopropionyl intermediate.
Formation of the Hydroxypropylpiperazine Intermediate: This step involves the reaction of piperazine with a suitable alkylating agent, such as 2-chloropropanol, under basic conditions to form the hydroxypropylpiperazine intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form an alcohol derivative.
Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine and piperazine derivatives.
Scientific Research Applications
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various biological pathways.
Pharmacology: It is studied for its potential effects on neurotransmitter systems and receptor binding.
Biochemistry: It is used as a tool compound to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in various metabolic processes, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Piperidinopropionyl)-4-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(3-Piperidinopropionyl)-4-(2-methoxypropyl)piperazine: Similar structure but with a methoxypropyl group instead of a hydroxypropyl group.
1-(3-Piperidinopropionyl)-4-(2-chloropropyl)piperazine: Similar structure but with a chloropropyl group instead of a hydroxypropyl group.
Uniqueness
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. Its hydroxypropyl group provides additional hydrogen bonding capabilities, enhancing its binding affinity and specificity compared to similar compounds.
Properties
CAS No. |
110187-51-4 |
|---|---|
Molecular Formula |
C15H29N3O2 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
1-[4-(2-hydroxypropyl)piperazin-1-yl]-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H29N3O2/c1-14(19)13-17-9-11-18(12-10-17)15(20)5-8-16-6-3-2-4-7-16/h14,19H,2-13H2,1H3 |
InChI Key |
ONHWKNDTNOTSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)CCN2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




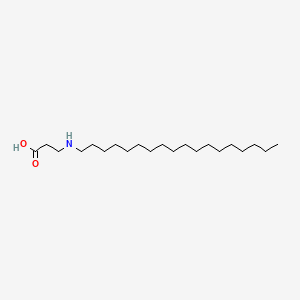
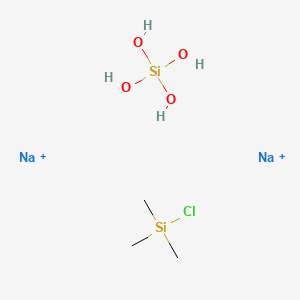


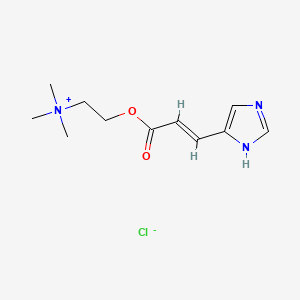
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)

